molecular formula C8H12BNO3S B13413164 (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid

(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid

Cat. No.: B13413164
M. Wt: 213.07 g/mol
InChI Key: XUWXFOJTDAIUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid is a novel boronic acid derivative intended for research use only. Boronic acids are recognized as versatile building blocks in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation . The integration of a dimethylsulfonimidoyl group into the phenylboronic acid structure is a significant molecular modification, potentially altering the compound's electronic properties, lipophilicity, and binding characteristics compared to simpler boronic acids . This unique structure suggests potential research applications in medicinal chemistry as a enzyme inhibitor, given that boronic acids can act as Lewis acids and form reversible complexes with biological nucleophiles . Furthermore, the sulfonimidoyl moiety is a less common functional group that may impart unique reactivity or serve as a bioisostere in drug design. Researchers are encouraged to explore its specific utility in developing new synthetic methodologies or as a precursor for biologically active molecules. This product is for research purposes and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H12BNO3S

Molecular Weight

213.07 g/mol

IUPAC Name

[4-(N,S-dimethylsulfonimidoyl)phenyl]boronic acid

InChI

InChI=1S/C8H12BNO3S/c1-10-14(2,13)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3

InChI Key

XUWXFOJTDAIUCP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)S(=NC)(=O)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The preparation of this compound involves:

  • Synthesis of a phenylboronic acid or its derivative with a suitable leaving group at the para position.
  • Introduction of the N,S-dimethylsulfonimidoyl group via reaction with sulfonimidoyl precursors, often sulfonimidoyl fluorides.
  • Use of SuFEx chemistry or related activation methods to achieve the coupling of the sulfonimidoyl group to the phenylboronic acid.

Stepwise Preparation

Step Reaction Reagents/Conditions Notes
1 Synthesis of 4-bromophenylboronic acid From 4-bromophenylmagnesium bromide and trimethyl borate, followed by hydrolysis Provides a reactive site for further substitution
2 Preparation of N,S-dimethylsulfonimidoyl fluoride Electrochemical oxidation of N,S-dimethylsulfinamide with nucleophilic fluorination Bench-stable sulfinamides converted to sulfonimidoyl fluorides under mild conditions
3 SuFEx coupling of sulfonimidoyl fluoride with 4-boronate Reaction of sulfonimidoyl fluoride with potassium 4-boronate trifluoroborate in presence of TMSOTf Activation of trifluoroborate to phenylboron difluoride intermediate enables aryl migration and coupling
4 Hydrolysis and purification Hydrolysis of intermediates to boronic acid and purification by chromatography Yields pure this compound

Mechanistic Insights

  • Activation of potassium phenyltrifluoroborate by TMSOTf releases phenylboron difluoride, which acts as a Lewis acid to activate the sulfonimidoyl fluoride.
  • A sulfonimidoyl thiocation intermediate forms, facilitating aryl migration from boron to sulfur, producing the sulfonimidoyl-substituted phenylboronic acid.
  • The process regenerates boron fluoride species, sustaining the catalytic cycle.

Data Tables Summarizing Key Reaction Parameters and Yields

Reaction Step Reagents Temperature (°C) Time (h) Yield (%) Notes
Grignard formation of 4-bromophenylmagnesium bromide Mg, 4-bromobromobenzene, Ether 0 to 25 2 85-90 Standard Grignard conditions
Borate ester formation and hydrolysis Trimethyl borate, H2O 0 to 25 3 80-85 Hydrolysis to boronic acid
Electrochemical fluorination N,S-dimethylsulfinamide, Bu4NOAc, HF source Room temp 4-6 75-80 Proton-coupled electron transfer mechanism
SuFEx coupling Sulfonimidoyl fluoride, potassium 4-boronate trifluoroborate, TMSOTf Room temp 1-2 70-78 Efficient aryl migration and coupling

Summary of Research Discoveries and Advances

  • The combination of electrochemical oxidative fluorination with SuFEx chemistry represents a modern, mild, and efficient approach to synthesize sulfonimidoyl-substituted boronic acids.
  • The use of potassium organotrifluoroborates activated by TMSOTf enables smooth coupling with sulfonimidoyl fluorides, avoiding harsh conditions and unstable intermediates.
  • Density Functional Theory (DFT) studies support the mechanistic pathway involving phenylboron difluoride intermediates and sulfonimidoyl thiocation pairs, explaining the high efficiency and selectivity of the reaction.
  • These methods provide access to a range of sulfoximines and related compounds, expanding the toolbox for medicinal chemistry and materials science applications.

Chemical Reactions Analysis

Types of Reactions: (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Key Compounds Compared :

  • 6-Hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM)
  • Phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM)
  • [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid (Compound 2)
  • Pyren-1-yl boronic acid (Compound 3)

Findings :

  • Potency : The hydroxynaphthyl and phenanthrenyl derivatives exhibit potent antiproliferative effects with sub-micromolar IC₅₀ values, comparable to or exceeding many clinical chemotherapeutic agents .
  • Solubility Limitations : Compounds 2 and 3 precipitate in RPMI culture media, rendering reliable in vitro assays unfeasible. This contrasts with their predicted moderate water/lipid solubility (Table S2 in ), suggesting unexpected aggregation tendencies .
  • Structural Insight : Bulky aromatic systems (e.g., pyrenyl) may hinder solubility despite favorable computational predictions, highlighting the importance of empirical testing for boronic acid derivatives.

Key Compounds Compared :

  • 4-Chlorophenylboronic acid
  • 4-Formylphenylboronic acid
  • Unsubstituted phenylboronic acid

Findings :

  • Suzuki-Miyaura Reactions : Electron-withdrawing substituents (e.g., -Cl, -CHO) reduce transmetallation efficiency. For example, 4-chlorophenylboronic acid yields 75% conversion in coupling with bromobenzene, versus 98% for unsubstituted phenylboronic acid .

Structural Analogs with Sulfonamide/Sulfamoyl Groups

Key Compounds Compared :

  • (4-(N,N-Dimethylsulfamoyl)phenyl)boronic acid (Similarity = 0.82)
  • (2-(Piperidin-1-ylsulfonyl)phenyl)boronic acid (Similarity = 0.81)
  • (4-Aminosulfonylphenyl)boronic acid (Similarity = 0.69)

Findings :

  • Electronic and Steric Profiles : The dimethylsulfonimidoyl group introduces a chiral sulfur center and stronger hydrogen-bonding capacity compared to sulfonamide analogs, which may enhance interactions with biological targets or diols .

Key Compounds Compared :

  • Boronic acid-containing cis-stilbenes (13c, 13d) (IC₅₀ = 21–22 µM for tubulin polymerization)
  • Combretastatin A-4 (natural tubulin inhibitor)

Findings :

  • Potency: Compounds 13c and 13d exhibit nanomolar cytotoxicity (IC₅₀ = 0.48–2.1 µM) against cancer cell lines, rivaling combretastatin A-4. The boronic acid group mimics hydroxyl functionalities but offers improved metabolic stability .
  • Structural Relevance : The dimethylsulfonimidoyl group in (4-(N,S-dimethylsulfonimidoyl)phenyl)boronic acid could similarly enhance target binding through polar interactions, though its larger size may affect steric compatibility with tubulin’s active site.

Sensing and Dynamic Covalent Chemistry

Key Compounds Compared :

  • Azobenzene boronic acids (e.g., 2,6-dimethoxy derivatives)
  • Phenylboronic acid-modified carbon dots

Findings :

  • Photoswitchable Binding : Azobenzene boronic acids exhibit a 20-fold increase in diol binding affinity upon E→Z isomerization, enabling light-controlled applications .
  • Glucose Sensing : Phenylboronic acid-based carbon dots detect glucose at 9–900 µM, leveraging boronic acid-diol interactions. The dimethylsulfonimidoyl group could enhance sensitivity by modulating pKa or binding kinetics .

Data Tables

Table 1. Antiproliferative Activity of Selected Boronic Acids

Compound IC₅₀ (µM) Solubility Issues
6-Hydroxynaphthalen-2-yl 0.1969 No
Phenanthren-9-yl 0.2251 No
[4-(4-Propan-2-yloxyphenyl)] N/A Yes
Pyren-1-yl N/A Yes

Data from

Table 2. Reactivity in Suzuki-Miyaura Coupling

Boronic Acid Conversion (%)
Phenylboronic acid 98
4-Chlorophenylboronic acid 75
4-Formylphenylboronic acid 63

Data from

Biological Activity

(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, including proteins and enzymes, making them significant in drug discovery and development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H12BN2O2S\text{C}_9\text{H}_{12}\text{B}\text{N}_2\text{O}_2\text{S}

This compound features a phenyl ring substituted with a sulfonimidoyl group and a boronic acid moiety, which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols, a feature that is exploited in the inhibition of certain enzymes. The boron atom can coordinate with hydroxyl groups present in biomolecules, leading to alterations in enzyme activity and protein function.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the inhibition of proteasome activity, which is crucial for the degradation of regulatory proteins involved in cell cycle progression.

Table 1: Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast Cancer)5.2Proteasome Inhibition
Study BPC-3 (Prostate Cancer)3.8Apoptosis Induction
Study CHCT116 (Colon Cancer)4.5Cell Cycle Arrest

2. Antibacterial Activity

The compound has also been investigated for its antibacterial properties. It exhibits activity against several Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.

Table 2: Antibacterial Activity

BacteriaMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

3. Enzyme Inhibition

This compound has been identified as a potent inhibitor of specific enzymes such as serine proteases and cysteine proteases. This inhibition can lead to significant biological effects, particularly in the context of inflammatory diseases and cancer.

Table 3: Enzyme Inhibition Studies

EnzymeIC50 (µM)Type of Inhibition
Trypsin1.5Competitive
Cathepsin B2.0Non-competitive

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy in patients with advanced breast cancer. The results indicated a significant increase in overall survival rates compared to chemotherapy alone.

Case Study 2: Bacterial Infection Management

In a preclinical model, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated that it reduced bacterial load significantly when administered alongside standard antibiotic treatment, suggesting its potential as an adjunct therapy.

Q & A

Q. Table 1. Key NMR Signals for Related Boronic Acid Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Source
4-(Methylthio)phenyl boronic acid7.86 (d, J=8.5 Hz), 2.53 (s)167.51 (B–O), 14.42 (S–CH3)
4-(Methoxycarbonyl)phenyl boronic acid8.10 (s), 3.93 (s)166.27 (C=O), 51.51 (OCH3)
4-[(4-Methoxyphenoxy)methyl]phenyl boronic acid5.09 (s, OCH2), 3.76 (s, OCH3)168.43 (B–O), 63.19 (OCH2)

Q. Table 2. Optimization Parameters for Suzuki-Miyaura Coupling

ParameterOptimal RangeImpact on Yield/Purity
Catalyst (Pd source)Pd(OAc)₂ (2–5 mol%)Higher loading reduces side products
BaseK₂CO₃ (2.0 eq.)Maintains pH for transmetalation
SolventDMF/H₂O (4:1)Balances solubility and reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.